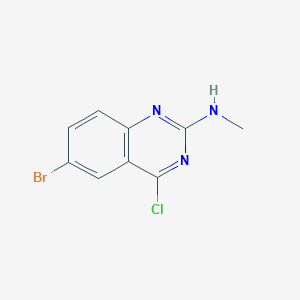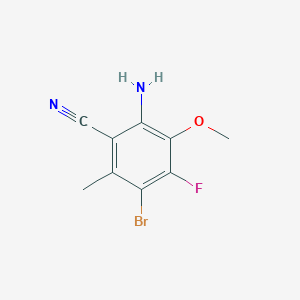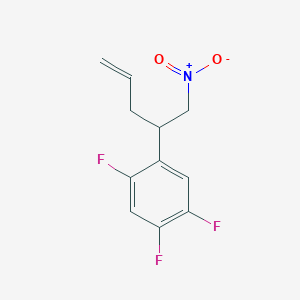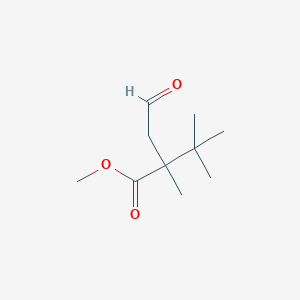![molecular formula C13H17N B8426386 rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B8426386.png)
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is a bicyclic compound that features a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential applications in drug design. The bicyclic framework provides a rigid structure that can mimic other biologically active molecules, making it a valuable scaffold in the development of new pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability. The reduction process often employs reagents such as lithium aluminum hydride (LiAlH4) to achieve the desired transformation . Another approach involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthetic routes mentioned above can be adapted for larger-scale production. The use of photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like LiAlH4.
Substitution: Substitution reactions can introduce different functional groups at the bridgehead position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 is commonly employed for reduction reactions.
Substitution: Photocatalytic conditions using N-hydroxyphthalimide esters are effective for introducing various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols.
Applications De Recherche Scientifique
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis has several applications in scientific research:
Chemistry: The compound is used as a scaffold in the synthesis of new molecules with potential biological activity.
Biology: Its rigid structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s unique properties are leveraged in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with similar structural features but different biological properties.
3-Azabicyclo[3.1.0]hexane: A smaller bicyclic compound that also exhibits interesting biological activity.
Uniqueness
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is unique due to its specific bicyclic structure, which provides a rigid framework that can mimic other biologically active molecules. This makes it particularly valuable in drug design, where structural rigidity is often crucial for effective binding to molecular targets.
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
3-benzyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2 |
Clé InChI |
AWRVRPHELFNBNU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2C1C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Azaspiro[5.5]undecan-5-one](/img/structure/B8426322.png)










![5-amino-3-(2,3-dihydroxypropyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B8426384.png)


